N-ethyl-4-fluoro-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-4-fluoro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of N-ethyl-4-fluoro-N-(trifluoromethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-fluoro-N-(trifluoromethyl)nitrobenzene, while reduction may produce N-ethyl-4-fluoro-N-(trifluoromethyl)amine .
Scientific Research Applications
N-ethyl-4-fluoro-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-fluoro-N-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
Uniqueness
N-ethyl-4-fluoro-N-(trifluoromethyl)aniline is unique due to the combination of its ethyl, fluoro, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-2-14(9(11,12)13)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
AWBCXVAQHQGODQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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